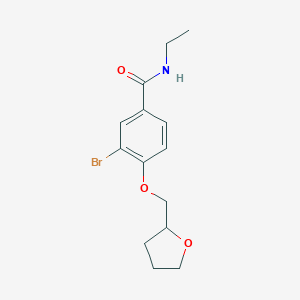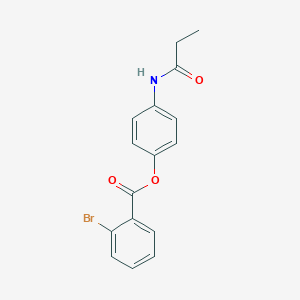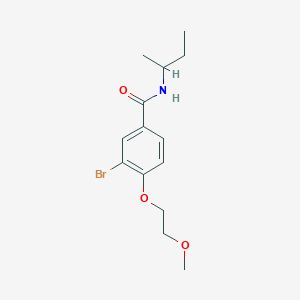![molecular formula C14H19N3O2 B268684 3-[(Cyclohexylcarbamoyl)amino]benzamide](/img/structure/B268684.png)
3-[(Cyclohexylcarbamoyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Cyclohexylcarbamoyl)amino]benzamide, also known as CCAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCAB is a white crystalline powder that is soluble in organic solvents and is commonly used in laboratory experiments to study its biochemical and physiological effects.
作用機序
The exact mechanism of action of 3-[(Cyclohexylcarbamoyl)amino]benzamide is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins that are involved in various cellular processes. For example, 3-[(Cyclohexylcarbamoyl)amino]benzamide has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that is involved in DNA repair. By inhibiting PARP, 3-[(Cyclohexylcarbamoyl)amino]benzamide can induce DNA damage and trigger apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[(Cyclohexylcarbamoyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer research, 3-[(Cyclohexylcarbamoyl)amino]benzamide has been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer. In drug discovery, 3-[(Cyclohexylcarbamoyl)amino]benzamide has been used as a lead compound to develop new drugs that target specific proteins or enzymes. In neuroscience, 3-[(Cyclohexylcarbamoyl)amino]benzamide has been studied for its potential to modulate neurotransmitter receptors and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of 3-[(Cyclohexylcarbamoyl)amino]benzamide for laboratory experiments is its high solubility in organic solvents, which makes it easy to dissolve and work with. Additionally, 3-[(Cyclohexylcarbamoyl)amino]benzamide has been extensively studied and has a well-established synthesis method, which makes it readily available for researchers. However, one of the limitations of 3-[(Cyclohexylcarbamoyl)amino]benzamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 3-[(Cyclohexylcarbamoyl)amino]benzamide. One potential area of focus is the development of new drugs that target specific proteins or enzymes that are inhibited by 3-[(Cyclohexylcarbamoyl)amino]benzamide. Another area of focus is the study of 3-[(Cyclohexylcarbamoyl)amino]benzamide's potential applications in neuroscience, particularly for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 3-[(Cyclohexylcarbamoyl)amino]benzamide and its potential applications in cancer research.
合成法
The synthesis of 3-[(Cyclohexylcarbamoyl)amino]benzamide involves the reaction of 3-aminobenzamide with cyclohexyl isocyanate in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography.
科学的研究の応用
3-[(Cyclohexylcarbamoyl)amino]benzamide has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, 3-[(Cyclohexylcarbamoyl)amino]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In drug discovery, 3-[(Cyclohexylcarbamoyl)amino]benzamide has been used as a lead compound to develop new drugs that target specific proteins or enzymes. In neuroscience, 3-[(Cyclohexylcarbamoyl)amino]benzamide has been studied for its potential to modulate neurotransmitter receptors and improve cognitive function.
特性
製品名 |
3-[(Cyclohexylcarbamoyl)amino]benzamide |
|---|---|
分子式 |
C14H19N3O2 |
分子量 |
261.32 g/mol |
IUPAC名 |
3-(cyclohexylcarbamoylamino)benzamide |
InChI |
InChI=1S/C14H19N3O2/c15-13(18)10-5-4-8-12(9-10)17-14(19)16-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H2,15,18)(H2,16,17,19) |
InChIキー |
IGYSHDIOFMKBGC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C(=O)N |
正規SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide](/img/structure/B268602.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B268605.png)
![Methyl 3-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B268607.png)
![N-[4-(2-ethoxyethoxy)phenyl]isonicotinamide](/img/structure/B268610.png)


![2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B268613.png)
![N-[3-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268615.png)
![2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B268616.png)




